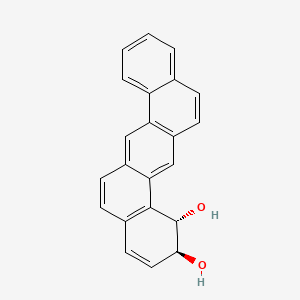

trans-1,2-Dihydro-1,2-dihydroxydibenz(a,h)anthracene

CAS No.: 79301-84-1

Cat. No.: VC18419278

Molecular Formula: C22H16O2

Molecular Weight: 312.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 79301-84-1 |

|---|---|

| Molecular Formula | C22H16O2 |

| Molecular Weight | 312.4 g/mol |

| IUPAC Name | (1S,2S)-1,2-dihydronaphtho[1,2-b]phenanthrene-1,2-diol |

| Standard InChI | InChI=1S/C22H16O2/c23-20-10-9-14-6-8-16-11-18-15(12-19(16)21(14)22(20)24)7-5-13-3-1-2-4-17(13)18/h1-12,20,22-24H/t20-,22+/m0/s1 |

| Standard InChI Key | YNRNDZFOPXEGFK-RBBKRZOGSA-N |

| Isomeric SMILES | C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC5=C(C4=C3)[C@@H]([C@H](C=C5)O)O |

| Canonical SMILES | C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC5=C(C4=C3)C(C(C=C5)O)O |

Introduction

Chemical Identity and Structural Characteristics

trans-1,2-Dihydro-1,2-dihydroxydibenz(a,h)anthracene (chemical formula: C₂₂H₁₆O₂) is a chiral molecule with a molecular weight of 312.4 g/mol . Its structure consists of a dibenz(a,h)anthracene backbone modified by two hydroxyl groups in a trans-dihydrodiol configuration. The compound exists as enantiomers due to the stereochemistry of the hydroxyl groups, which significantly influences its biological interactions .

Table 1: Key Chemical Identifiers

The compound’s 2D and 3D structural models highlight its planar aromatic system interrupted by hydroxylated carbons, which introduce steric strain and influence its reactivity . The trans configuration of the dihydrodiol moiety is critical for its metabolic activation and interaction with cellular targets .

Metabolic Pathways and Stereoselectivity

Dibenz(a,h)anthracene (DBA), the parent PAH, undergoes cytochrome P-450-mediated oxidation to form epoxide intermediates, which are subsequently hydrated by microsomal epoxide hydrolase to yield trans-dihydrodiol metabolites . trans-1,2-Dihydro-1,2-dihydroxydibenz(a,h)anthracene is one of three primary dihydrodiols formed during this process, alongside trans-3,4- and trans-5,6-dihydrodiols .

Stereoselective Formation

Hepatic microsomes from Aroclor 1254-pretreated rats metabolize DBA to trans-1,2-dihydrodiol with notable enantiomeric enrichment. The R,R enantiomer constitutes 85% of the trans-1,2-dihydrodiol fraction, reflecting the stereoselectivity of cytochrome P-450c and epoxide hydrolase . This preference arises from the enzymes’ active-site geometry, which favors the formation of specific epoxide intermediates and their subsequent hydration.

The heightened mutagenicity of certain enantiomers correlates with their ability to form stable DNA adducts. For example, the S,S enantiomer of trans-1,2-dihydrodiol generates electrophilic diol-epoxides that covalently bind to guanine residues, initiating frameshift mutations .

Environmental and Toxicological Relevance

As a PAH metabolite, trans-1,2-dihydro-1,2-dihydroxydibenz(a,h)anthracene serves as a biomarker for environmental PAH exposure. Its presence in biological samples indicates ongoing metabolic processing of carcinogenic precursors, such as DBA, which are ubiquitous in air pollution and combustion products . Chronic exposure to PAHs and their reactive metabolites is linked to lung, skin, and bladder cancers in humans, making this compound a critical focus of toxicological monitoring .

Analytical and Regulatory Considerations

Quantification of trans-1,2-dihydro-1,2-dihydroxydibenz(a,h)anthracene in environmental and biological matrices typically employs high-performance liquid chromatography (HPLC) with chiral stationary phases to resolve enantiomers . Regulatory guidelines for PAH exposure limits often overlook stereochemical variations, despite evidence that enantiomer-specific toxicity may influence risk assessments .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume